Fusacandin A

Descripción

Fusacandin A is a member of the papulacandin class of antifungal antibiotics, first isolated from the fungus Fusarium sambucinum . Structurally, it belongs to a group of glycosylated compounds characterized by a galactosylated trisaccharide core linked to a fatty acid side chain . Its primary mechanism of action involves the inhibition of β-1,3-glucan synthase, an enzyme critical for fungal cell wall biosynthesis. By disrupting glucan polymerization, Fusacandin A compromises cell wall integrity, leading to osmotic instability and fungal cell death .

In vitro studies demonstrate that Fusacandin A exhibits moderate activity against Candida albicans, with an IC₅₀ comparable to other papulacandins. However, its efficacy is significantly reduced in the presence of serum, a limitation shared with its structural analog papulacandin B . Fermentation yields of Fusacandin A are approximately 60 mg/L, with minor quantities of Fusacandin B co-produced .

Propiedades

Número CAS |

166407-33-6 |

|---|---|

Fórmula molecular |

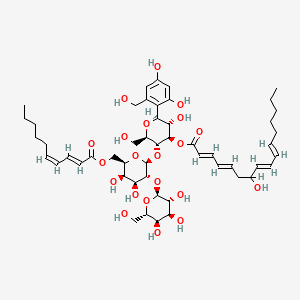

C51H74O21 |

Peso molecular |

1023.1 g/mol |

Nombre IUPAC |

[(2S,3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C51H74O21/c1-3-5-7-9-11-13-16-20-31(55)21-17-15-19-23-38(59)70-48-45(65)47(39-30(26-52)24-32(56)25-33(39)57)67-35(28-54)46(48)71-51-49(72-50-44(64)42(62)40(60)34(27-53)68-50)43(63)41(61)36(69-51)29-66-37(58)22-18-14-12-10-8-6-4-2/h11-20,22-25,31,34-36,40-57,60-65H,3-10,21,26-29H2,1-2H3/b13-11+,14-12-,17-15+,20-16+,22-18+,23-19+/t31?,34-,35+,36+,40-,41-,42-,43-,44+,45-,46+,47-,48+,49+,50-,51-/m0/s1 |

Clave InChI |

XRQGNAQBXJWDHO-BPNMBZMZSA-N |

SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

SMILES isomérico |

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)/C=C/C=C\CCCCC)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

SMILES canónico |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C=CC=CCCCCC)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

Sinónimos |

fusacandin A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Fusacandin A shares structural homology with other β-1,3-glucan synthase inhibitors, including papulacandin B, corynecandin, and WF11898. Key similarities and differences are outlined below:

Table 1: Structural Comparison of Fusacandin A and Analogues

Key Findings:

- Sugar Units: Fusacandin A’s trisaccharide structure differentiates it from disaccharide-based papulacandins.

- Fatty Acid Chain : The C-18 unsaturated side chain in Fusacandin A is critical for membrane penetration but contributes to serum instability due to binding with serum albumin . In contrast, WF11899’s shorter C-14 chain improves pharmacokinetics .

Antifungal Activity and Spectrum

Table 2: In Vitro and In Vivo Activity Profiles

Key Findings:

- Serum Sensitivity : Fusacandin A and papulacandin B show >90% activity loss in serum, whereas WF11899 retains efficacy due to structural modifications that reduce protein binding .

- In Vivo Limitations : Fusacandin A’s poor in vivo performance contrasts with WF11899, which demonstrates superior survival rates in murine candidiasis models .

Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.